4-Piperidino-3-aminophenyl sulfone
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Overview
Description
4-Piperidino-3-aminophenyl sulfone is an organic compound with the molecular formula C22H30N4O2S It is a derivative of sulfone, characterized by the presence of a piperidine ring and an amino group attached to a phenyl sulfone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Piperidino-3-aminophenyl sulfone typically involves the reaction of 4-chloronitrobenzene with sodium sulfide, followed by sulfur oxidation using potassium dichromate to yield 4,4’-dinitrodiphenyl sulfone.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale chemical synthesis using the aforementioned reactions, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Piperidino-3-aminophenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium dichromate or hydrogen peroxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Aminophenyl derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
4-Piperidino-3-aminophenyl sulfone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of polymers and advanced materials
Mechanism of Action
The mechanism of action of 4-Piperidino-3-aminophenyl sulfone involves its interaction with biological targets, such as enzymes and receptors. It is believed to inhibit the synthesis of dihydrofolic acid by competing with para-aminobenzoate for the active site of dihydropteroate synthetase, similar to the mechanism of action of sulfonamides .
Comparison with Similar Compounds
Dapsone: A sulfone drug used to treat leprosy and dermatitis herpetiformis.
4,4’-Diaminodiphenyl sulfone: Another sulfone derivative with similar chemical properties.
Uniqueness: 4-Piperidino-3-aminophenyl sulfone is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to other sulfone derivatives .
Properties
CAS No. |
24612-48-4 |
---|---|
Molecular Formula |
C22H30N4O2S |
Molecular Weight |
414.6 g/mol |
IUPAC Name |
5-(3-amino-4-piperidin-1-ylphenyl)sulfonyl-2-piperidin-1-ylaniline |
InChI |
InChI=1S/C22H30N4O2S/c23-19-15-17(7-9-21(19)25-11-3-1-4-12-25)29(27,28)18-8-10-22(20(24)16-18)26-13-5-2-6-14-26/h7-10,15-16H,1-6,11-14,23-24H2 |
InChI Key |
XYKSNUXALGEQNR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)C3=CC(=C(C=C3)N4CCCCC4)N)N |
Origin of Product |
United States |
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